9-(Trifluoromethyl)-6-azaspiro[3.5]nonane

Lipophilicity Physicochemical Property Optimization Lead Optimization

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane (CAS 1803582-16-2) is a spirocyclic secondary amine that functions as a conformationally constrained analog of piperidine, incorporating a trifluoromethyl substituent at the 9-position of the 6-azaspiro[3.5]nonane scaffold. With a molecular formula of C₉H₁₄F₃N, a molecular weight of 193.21 g/mol, and a computed LogP of 1.95, this building block is supplied at ≥95% purity by multiple vendors and is primarily employed in medicinal chemistry as a three-dimensional fragment for library synthesis and structure-activity relationship (SAR) exploration.

Molecular Formula C9H14F3N
Molecular Weight 193.21 g/mol
CAS No. 1803582-16-2
Cat. No. B1434909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Trifluoromethyl)-6-azaspiro[3.5]nonane
CAS1803582-16-2
Molecular FormulaC9H14F3N
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESC1CC2(C1)CNCCC2C(F)(F)F
InChIInChI=1S/C9H14F3N/c10-9(11,12)7-2-5-13-6-8(7)3-1-4-8/h7,13H,1-6H2
InChIKeyDBAQCURGWZIETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane CAS 1803582-16-2: A Conformationally Restricted Piperidine Bioisostere for Fragment-Based and Lead-Optimization Procurement


9-(Trifluoromethyl)-6-azaspiro[3.5]nonane (CAS 1803582-16-2) is a spirocyclic secondary amine that functions as a conformationally constrained analog of piperidine, incorporating a trifluoromethyl substituent at the 9-position of the 6-azaspiro[3.5]nonane scaffold [1]. With a molecular formula of C₉H₁₄F₃N, a molecular weight of 193.21 g/mol, and a computed LogP of 1.95, this building block is supplied at ≥95% purity by multiple vendors and is primarily employed in medicinal chemistry as a three-dimensional fragment for library synthesis and structure-activity relationship (SAR) exploration [2].

Why Unsubstituted 6-Azaspiro[3.5]nonane or Piperidine Cannot Replace 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane in a Design Cycle


Simple replacement of 9-(trifluoromethyl)-6-azaspiro[3.5]nonane with the unsubstituted 6-azaspiro[3.5]nonane scaffold or with flexible piperidine would alter the physicochemical and conformational profile of the final molecule, potentially leading to different target engagement, pharmacokinetics, or IP position [1]. The trifluoromethyl group contributes both to the lipophilicity (ΔLogP ≈ +0.41 vs. the parent scaffold) and to the metabolic stability typical of CF₃-bearing motifs, while the spirocyclic architecture locks the amine in a defined exit vector distinct from monocyclic amines . Procurement of the exact building block with controlled regio- and stereochemistry (when applicable) ensures reproducibility of published SAR and avoids the costly re-optimization that would follow substitution with a near analog.

Head-to-Head Quantification: 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane vs. Closest Analogs


Lipophilicity Differentiation: +0.41 LogP Increase Over Unsubstituted 6-Azaspiro[3.5]nonane

The introduction of the trifluoromethyl group at the 9-position increases the computed partition coefficient (LogP) from 1.54 (6-azaspiro[3.5]nonane) to 1.95 (9-(trifluoromethyl)-6-azaspiro[3.5]nonane) while maintaining an essentially identical topological polar surface area (TPSA) of 12 Ų [1].

Lipophilicity Physicochemical Property Optimization Lead Optimization

Conformational Restriction Advantage: Spirocyclic vs. Flexible Piperidine Scaffolds

The 6-azaspiro[3.5]nonane core contains a quaternary spiro center that rigidifies the piperidine ring, reducing the number of accessible conformers compared to piperidine or N-substituted piperidines [1]. While quantitative conformer count data for 9-(trifluoromethyl)-6-azaspiro[3.5]nonane is not directly available, the Fsp³ value of 1.0 confirms a fully saturated, three-dimensional scaffold, and the single rotatable bond (rotatable bond count = 1) indicates high rigidity relative to piperidine (rotatable bond count = 0 in the ring, but lacking the spiro constraint) [2].

Conformational Restriction Scaffold Design Bioisosterism

Metabolic Stability Implication: Trifluoromethyl Blocking of Piperidine α-Position

The trifluoromethyl substituent at the 9-position of the azaspiro scaffold occupies the carbon adjacent to the ring nitrogen, a position that in piperidine is susceptible to cytochrome P450-mediated α-carbon oxidation [1]. Literature on analogous CF₃-substituted amines indicates that the electron-withdrawing and steric bulk of the trifluoromethyl group reduces the rate of N-dealkylation and α-oxidation, but no direct head-to-head microsomal stability data for 9-(trifluoromethyl)-6-azaspiro[3.5]nonane vs. the unsubstituted 6-azaspiro[3.5]nonane core are publicly available [2].

Metabolic Stability Oxidative Metabolism CF3 Effect

Procurement-Driven Application Scenarios for 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane


Fragment-Based Screening Library Design Requiring 3D-Diverse, sp³-Rich Amine Cores

The fully saturated spirocyclic scaffold (Fsp³ = 1.0) combined with the CF₃-induced lipophilicity (LogP 1.95) makes this building block an ideal fragment for diversity-oriented synthesis of compound libraries targeting protein-protein interactions or CNS receptors, where three-dimensionality and controlled lipophilicity are correlated with higher hit rates [1]. Procurement of this specific regioisomer ensures the amine exit vector is oriented for further elaboration at the 6-position without unwanted isomer byproducts.

Piperidine Bioisostere Replacement in Lead Optimization for Improved IP Position and Selectivity

Medicinal chemistry programs aiming to replace a piperidine moiety with a conformationally restricted analog can use 9-(trifluoromethyl)-6-azaspiro[3.5]nonane as a direct building block. The spirocyclic scaffold offers a distinct patent landscape compared to saturated heterocycles, while the 0.41 LogP increment over the parent 6-azaspiro[3.5]nonane provides a quantitative handle for modulating logD without altering TPSA [1][2].

Key Intermediate for Kinase or Epigenetic Target Inhibitor Series Featuring a Spirocyclic Amine Motif

Derivatives such as 4-[(9R)-9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]pyrido[2,3-d]pyrimidin-7-amine (PubChem CID 129344709) demonstrate the utility of the scaffold in kinase-related patent filings [1]. Procuring the parent 9-(trifluoromethyl)-6-azaspiro[3.5]nonane enables internal synthesis of such derivatives for hit expansion or competitor SAR analysis, rather than relying on costly custom synthesis of the final elaborated molecule.

Physicochemical Property Tool for logD Optimization with Minimal PSA Penalty

When a lead series requires an increase in lipophilicity to improve membrane permeability or target engagement, 9-(trifluoromethyl)-6-azaspiro[3.5]nonane provides a +0.41 LogP gain over the unsubstituted scaffold while maintaining an identical TPSA of ~12 Ų [1][2]. This orthogonal modulation of LogP and PSA is valuable for multiparameter optimization without violating Lipinski's rule of five for CNS or oral drugs.

Quote Request

Request a Quote for 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.